molecular formula C13H18BrNO2 B8450077 Tert-butyl 2-((4-bromobenzyl)amino)acetate

Tert-butyl 2-((4-bromobenzyl)amino)acetate

Cat. No. B8450077
M. Wt: 300.19 g/mol
InChI Key: FPZZGVPGWUXBMX-UHFFFAOYSA-N
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Patent
US09278910B2

Procedure details

Prepared using General Procedure 12. To a stirred suspension of 4-bromobenzaldehyde (9.88 g, 53.4 mmol) and tert-butyl 2-aminoacetate hydrochloride (8.95 g, 53.4 mmol) in methyl tert-butyl ether (200 mL) were added TEA (8.19 mL, 58.7 mmol) and MgSO4. After stirring at room temperature for 18 h the reaction mixture was filtered and the filtrate concentrated in vacuo. The residue was dissolved in MeOH (200 mL), cooled to 0° C. in an ice bath and sodium borohydride (4.04 g, 107 mmol) was added portionwise. The reaction mixture was allowed to warm to room temperature and was stirred for 18 h. The reaction mixture was quenched with NaHCO3 (200 mL) and after 3 h extracted into EA (300 mL). The organic layer was washed with brine (2×200 mL), dried over MgSO4 and concentrated in vacuo to afford 11.9 g (74%) of tert-butyl 2-((4-bromobenzyl)amino)acetate INT-60. LCMS-ESI (m/z) calculated for C13H18BrNO2: 300; found 300/302 [M+H]+, tR=2.89 min (Method 10).
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
8.19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.04 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.Cl.[NH2:11][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].[O-]S([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>C(OC)(C)(C)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:11][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[CH:4][CH:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
9.88 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
8.95 g
Type
reactant
Smiles
Cl.NCC(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
TEA
Quantity
8.19 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Three
Name
Quantity
4.04 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with NaHCO3 (200 mL) and after 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted into EA (300 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(CNCC(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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